

Crystal Structure Analysis of 1,3-Adamantanediethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Adamantanediethanol

Cat. No.: B095918

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a versatile building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. Its derivatives are integral to the development of therapeutics and advanced materials. This technical guide focuses on the crystal structure analysis of **1,3-adamantanediethanol**. However, a comprehensive search of crystallographic databases reveals a notable absence of a complete, publicly available crystal structure determination for this specific compound.

To provide a relevant and detailed analytical framework, this guide presents a thorough examination of a closely related derivative, 1,3-bis(hydroxymethyl)-2-oxadamantane. The crystal structure of this analogue offers valuable insights into the probable spatial arrangement and intermolecular interactions of **1,3-adamantanediethanol**. This document provides a detailed summary of its crystallographic data, a comprehensive overview of the experimental protocols for its synthesis and characterization, and visual workflows to elucidate the analytical process.

Introduction

Adamantane and its derivatives have garnered significant interest in drug discovery and materials science due to their unique structural properties. The rigid, lipophilic cage of adamantane can be functionalized at its bridgehead positions to create molecules with specific

therapeutic or material properties. 1,3-disubstituted adamantanes are particularly important as they allow for the introduction of two functional groups with a defined spatial relationship. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of novel crystalline materials.

While the crystal structure of **1,3-adamantanedimethanol** has not been reported, the analysis of its close analogue, 1,3-bis(hydroxymethyl)-2-oxaadamantane, provides a strong predictive model for its structural characteristics.

Crystallographic Data of 1,3-bis(hydroxymethyl)-2-oxaadamantane

The crystallographic data for 1,3-bis(hydroxymethyl)-2-oxaadamantane, a close structural analogue of **1,3-adamantanedimethanol**, has been determined and provides a basis for understanding the likely crystal packing and conformation.[\[1\]](#)[\[2\]](#)

Parameter	Value[2]
Chemical Formula	C ₁₁ H ₁₈ O ₃
Crystal System	Triclinic
Space Group	P $\bar{1}$
a (Å)	6.295(2)
b (Å)	11.623(4)
c (Å)	14.141(3)
α (°)	94.67(2)
β (°)	98.50(2)
γ (°)	99.29(3)
Volume (Å ³)	1004.0
Z	4
Temperature (K)	100
R-factor (Rgt(F))	0.061
wR _{ref} (F ²)	0.177

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and structural determination of adamantane derivatives are crucial for obtaining high-quality crystals and accurate structural data. The following protocols are based on established procedures for related compounds.

Synthesis and Crystallization of 1,3-bis(hydroxymethyl)-2-oxaadamantane

The synthesis of 1,3-bis(hydroxymethyl)-2-oxaadamantane was achieved through a multi-step process.[2] The general approach for preparing 1,3-disubstituted adamantanes often begins with 1,3-dibromoadamantane, which can be synthesized from adamantane.

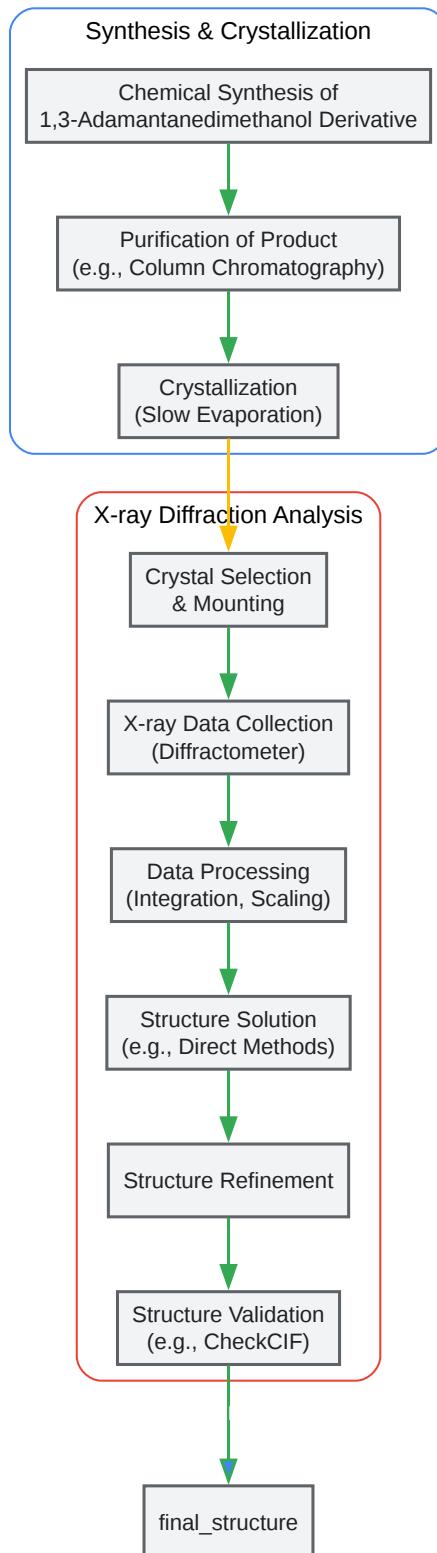
Synthesis of 1,3-bis(hydroxymethyl)-2-oxaadamantane:

1,3-Bis(hydroxymethyl)-2-oxaadamantane was synthesized in a 37% overall yield. The process involved the addition of vinylmagnesium bromide to 7-exo-epoxymethylenebicyclo[3.3.1]nonan-3-one, followed by ozonolysis and reductive cleavage of the resulting ozonide using a $\text{BH}_3\text{-DMS}$ complex.[\[2\]](#)

Crystallization:

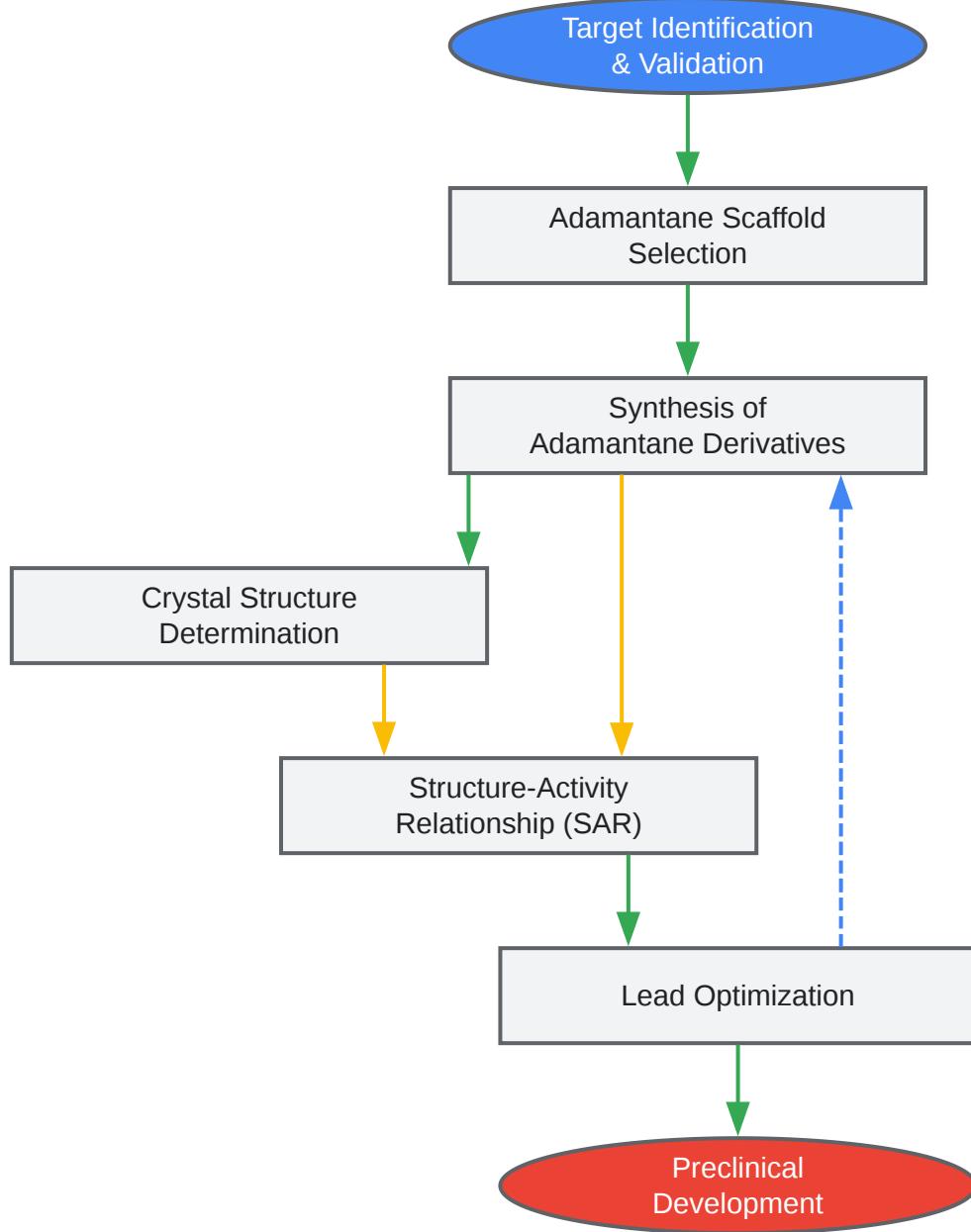
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a solution of the compound in a chloroform/hexane mixture.[\[2\]](#)

X-ray Crystallography Protocol


A standardized protocol is followed for the analysis of small molecule crystals.

- **Crystal Mounting:** A suitable single crystal is carefully selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed within a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated. Data for adamantane derivatives are often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit.

Workflow and Pathway Visualizations


To clarify the experimental and logical processes involved in crystal structure analysis, the following diagrams are provided.

Experimental Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)

Experimental Workflow for Crystal Structure Analysis

Logical Relationship in Structure-Based Drug Design

[Click to download full resolution via product page](#)

Logical Relationship in Structure-Based Drug Design

Conclusion

While a definitive crystal structure for **1,3-adamantanedimethanol** remains to be elucidated and published, the analysis of its close analogue, **1,3-bis(hydroxymethyl)-2-oxadamantane**, provides a robust framework for understanding its likely structural properties. The data and

protocols presented in this guide offer a comprehensive resource for researchers working with adamantane derivatives. The determination of the precise crystal structure of **1,3-adamantanedimethanol** would be a valuable contribution to the field, further enabling the rational design of novel therapeutics and materials based on this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 1,3-bis(hydroxymethyl)-2-oxaadamantane, $C_{11}H_{18}O_3$ - UNT Digital Library [digital.library.unt.edu]
- 2. scispace.com [scispace.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of 1,3-Adamantanedimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095918#crystal-structure-analysis-of-1-3-adamantanedimethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com